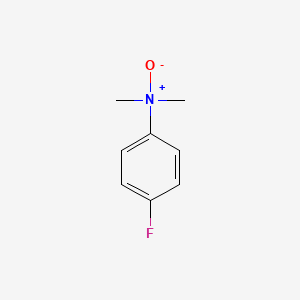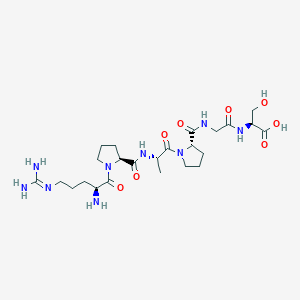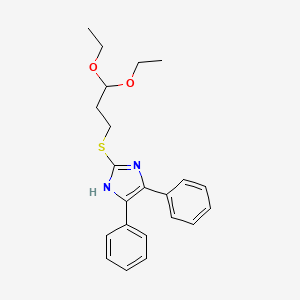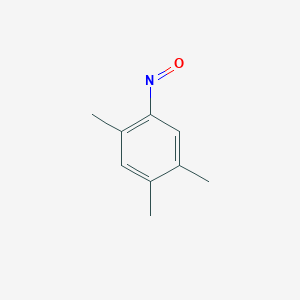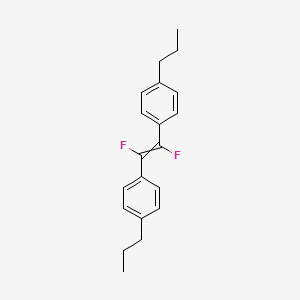
1,1'-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is a complex organic compound characterized by the presence of difluoroethene and propylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) typically involves the reaction of 1,2-difluoroethene with 4-propylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or platinum-based catalysts. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s difluoroethene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The propylbenzene groups may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethylene: A simpler compound with similar difluoroethene moiety but lacks the propylbenzene groups.
1,2-Difluoroethylene: Another related compound with a different arrangement of fluorine atoms.
Dichlorodifluoroethylene: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.
Uniqueness
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is unique due to the presence of both difluoroethene and propylbenzene groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
135520-41-1 |
|---|---|
Molekularformel |
C20H22F2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-[1,2-difluoro-2-(4-propylphenyl)ethenyl]-4-propylbenzene |
InChI |
InChI=1S/C20H22F2/c1-3-5-15-7-11-17(12-8-15)19(21)20(22)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
OBJPDGTYNOUIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


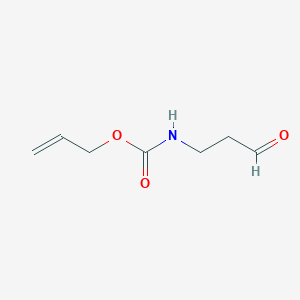
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
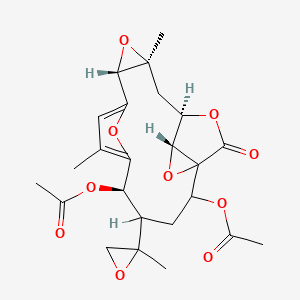
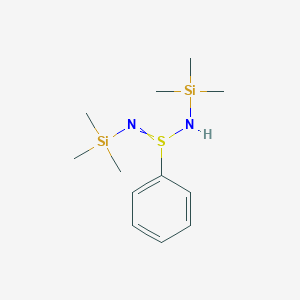
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)


